REACTION_CXSMILES
|
O1C2=CN=CC=C2C(=O)C1.C(OC([C:16]1[O:25][C:19]2=[N:20][CH:21]=[CH:22][C:23]([CH3:24])=[C:18]2[C:17]=1[OH:26])=O)C>>[CH3:24][C:23]1[CH:22]=[CH:21][N:20]=[C:19]2[O:25][CH2:16][C:17](=[O:26])[C:18]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(C=2C1=CN=CC2)=O
|
Name
|
3-hydroxy-4-methylfuro[2,3-b]pyridine-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C=2C(=NC=CC2C)O1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
|
Smiles
|
CC1=C2C(=NC=C1)OCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |